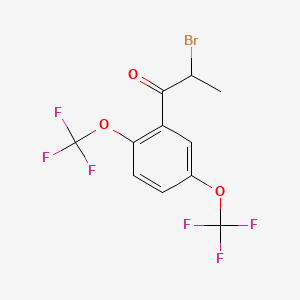

1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a fluorinated aromatic ketone derivative featuring a brominated propane backbone. Its structure includes a phenyl ring substituted with two electron-withdrawing trifluoromethoxy (-OCF₃) groups at the 2- and 5-positions, coupled with a propan-1-one chain bearing a bromine atom at the 2-position.

Properties

Molecular Formula |

C11H7BrF6O3 |

|---|---|

Molecular Weight |

381.07 g/mol |

IUPAC Name |

1-[2,5-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H7BrF6O3/c1-5(12)9(19)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-5H,1H3 |

InChI Key |

FMYOVKDWPCHVDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dihydroxybenzaldehyde and trifluoromethanesulfonic anhydride.

Formation of Trifluoromethoxy Groups: The hydroxyl groups on the benzaldehyde are converted to trifluoromethoxy groups using trifluoromethanesulfonic anhydride in the presence of a base.

Bromination: The resulting compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Final Product: The final product, 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one, is obtained after purification steps such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer and anti-diabetic properties.

Materials Science: The compound’s unique trifluoromethoxy groups make it useful in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one with two analogous compounds:

*Estimated based on structural analogs.

Key Differences and Implications:

Trifluoromethoxy groups (in the target and compound) are stronger electron-withdrawing groups than the bromophenyl groups in ’s compound, influencing electronic properties and solubility .

Molecular Weight and Physical Properties: The brominated target compound has a higher molar mass (~381.9 g/mol) than the analog (302.17 g/mol), likely increasing its density and boiling point .

Reactivity: The target’s bromine may facilitate nucleophilic displacement, whereas the compound’s lack of bromine limits such pathways. The 1,3-Bis(4-bromophenyl)-2-propanone () has dual bromophenyl groups, enabling cross-coupling reactions but lacking trifluoromethoxy’s electronic effects .

Biological Activity

1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes a bromopropanone moiety and two trifluoromethoxy groups attached to a phenyl ring. Its molecular formula is C11H7BrF6O3, and it has a molecular weight of 381.07 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and diabetes treatment.

Anticancer Properties

Research indicates that 1-(2,5-bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one exhibits significant anticancer activity. The compound has been investigated for its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

Case Study: Glioblastoma Cells

A study utilized the human glioblastoma cancer cell line LN229 to evaluate the anticancer efficacy of derivatives related to this compound. The MTT assay was employed to assess cell viability, revealing that certain derivatives exhibited potent antiglioma activity. The findings suggested that the trifluoromethoxy groups enhance interaction with biological targets, thereby improving therapeutic effectiveness .

The mechanism by which 1-(2,5-bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one exerts its biological effects is believed to involve enzyme inhibition and modulation of protein-ligand interactions. The presence of electron-withdrawing trifluoromethoxy groups increases the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets.

Comparative Biological Activity

The following table summarizes the biological activity of 1-(2,5-bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one compared to other similar compounds:

| Compound Name | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one | 15.63 | MCF-7 | Comparable to Tamoxifen (IC50: 10.38 µM) |

| Thiazolidin-4-one Derivative 5b | 12.50 | LN229 | Significant antiglioma activity |

| Doxorubicin | 10.00 | MCF-7 | Standard chemotherapy agent |

Additional Findings

Further studies have indicated that modifications in the structure of similar compounds can lead to variations in their biological potency. For instance, derivatives with different substituents on the phenyl ring have shown varying degrees of cytotoxicity against different cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.